9,9-difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, Mixture of diastereomers
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Overview
Description
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, a mixture of diastereomers, is a versatile chemical compound with a unique structure. This compound is characterized by its bicyclic framework, which includes a sulfur atom and two fluorine atoms, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions, followed by fluorination and carboxylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired mixture of diastereomers.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has significant applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 9,9-difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid (single diastereomer)
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid (single enantiomer)
Uniqueness: The mixture of diastereomers offers a unique advantage in terms of chemical diversity and potential applications. The presence of multiple diastereomers can lead to different reactivity and biological activity, making this compound particularly valuable in research and development.
Properties
CAS No. |
2694745-07-6 |
---|---|
Molecular Formula |
C9H12F2O2S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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